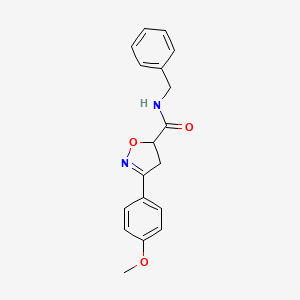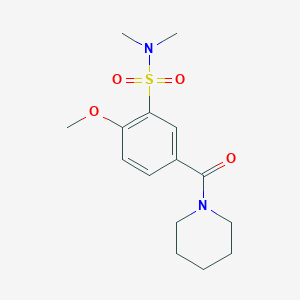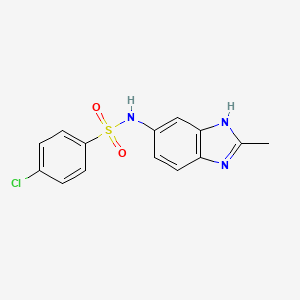![molecular formula C20H25N3O2 B4425199 2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4425199.png)
2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide
描述
2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide, also known as MPMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPMPA is a white crystalline powder that is soluble in organic solvents like ethanol and methanol.
作用机制
The mechanism of action of 2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has several advantages for lab experiments. It is readily available and easy to synthesize. It exhibits potent antitumor activity against a wide range of cancer cells. This compound also possesses anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, this compound has some limitations for lab experiments. It is relatively unstable and has a short half-life, which can limit its efficacy in vivo. This compound also exhibits low solubility in aqueous solutions, which can limit its bioavailability.
未来方向
There are several future directions for the research on 2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide. One possible direction is to investigate the potential of this compound as a combination therapy with other anticancer drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to optimize its dosing regimen. Further research is also needed to elucidate the precise mechanism of action of this compound and its effects on different signaling pathways. Finally, the development of novel formulations and delivery systems for this compound could enhance its bioavailability and efficacy in vivo.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown significant potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
科学研究应用
2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit potent antitumor activity against different types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases like rheumatoid arthritis and osteoarthritis.
属性
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-7-3-6-10-19(16)25-15-20(24)21-17-8-4-5-9-18(17)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUBREHWTIAUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-phenylmorpholine](/img/structure/B4425122.png)
![N-cyclohexyl-2,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4425137.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide](/img/structure/B4425150.png)

![4-{[(1-isoxazol-3-ylethyl)(methyl)amino]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B4425161.png)
![N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4425168.png)
![N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]-2-furamide](/img/structure/B4425179.png)

![2-amino-4-methyl-5-[(4-methylphenyl)sulfonyl]-3-thiophenecarbonitrile](/img/structure/B4425189.png)

![2-{4-bromo-2-[(propylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B4425195.png)

![N-{[1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B4425204.png)